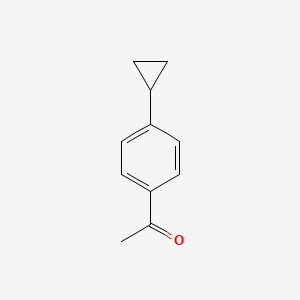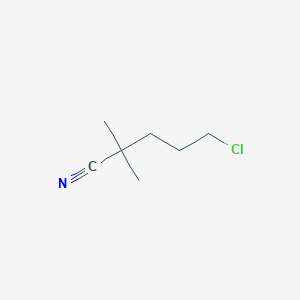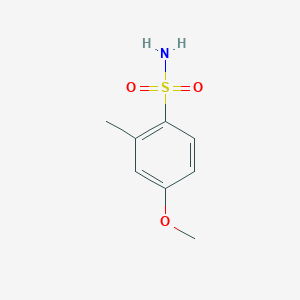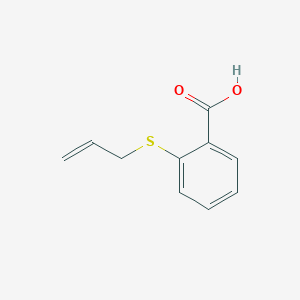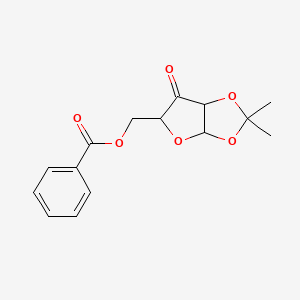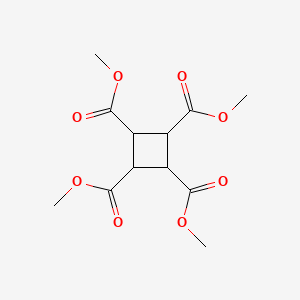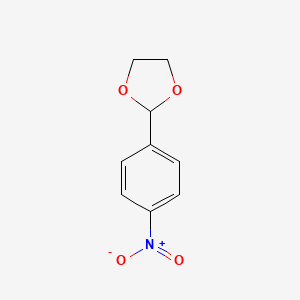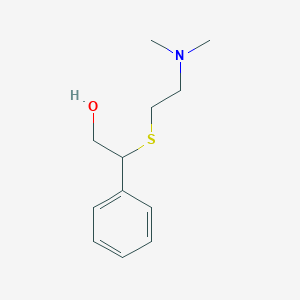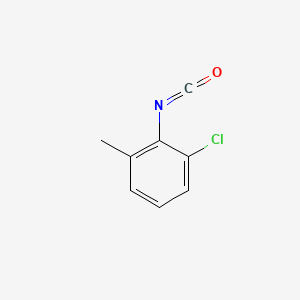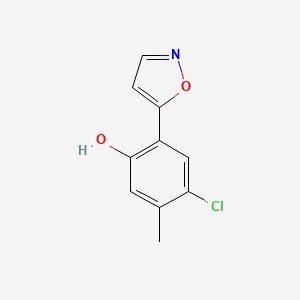
4-Chloro-2-(5-isoxazolyl)-5-methylphenol
Overview
Description
4-Chloro-2-(5-isoxazolyl)-5-methylphenol (4-Cl-5-MP) is a phenolic compound that has been widely studied for its various applications in the scientific research field. It has been studied for its ability to act as an inhibitor of various enzymes and for its potential use in drug design. 4-Cl-5-MP is a useful compound for both biochemical and physiological research due to its unique properties.
Scientific Research Applications
Photochemistry and Vibrational Spectra Analysis
4-Chloro-2-(5-isoxazolyl)-5-methylphenol (CMP) has been investigated for its photochemistry and vibrational spectra in a study by Lopes et al. (2011). The study synthesized CMP and isolated it in low-temperature argon and xenon matrices. The compound exhibited distinct conformers, and its photoisomerization to oxazole was observed under UV irradiation.
Antimycobacterial Activity
Research conducted by Shaharyar et al. (2008) demonstrated the antimycobacterial potential of CMP-based compounds. These compounds were tested against Mycobacterium tuberculosis, showing significant inhibitory concentrations, indicating potential for therapeutic use against tuberculosis.
Biotransformation by Bacillus sp.
A study by Arora and Jain (2012) explored the biotransformation of CMP-related compounds by a marine Bacillus sp. strain. This research highlighted the bacterial strain's capability to decolorize and detoxify CMP, leading to the formation of 5-chloro-2-methylbenzoxazole, illustrating an environmental application in pollutant degradation.
Synthesis and Crystal Structure Analysis
CMP derivatives have been synthesized and structurally analyzed in various studies, highlighting their potential in various applications. For instance, Sharmila et al. (2016) determined the crystal structure of a CMP derivative, which could aid in understanding its chemical properties and interactions.
Photocatalytic Degradation in Environmental Applications
Research by Davezza et al. (2013) explored the photocatalytic degradation of CMP in soil washing wastes. This study is crucial in understanding the environmental impact and potential methods for the remediation of CMP-contaminated sites.
Thermophilic Degradation in Waste Treatment
The feasibility of anaerobic degradation of CMP in simulated wastewater was investigated by Sreekanth et al. (2009). This research is significant for understanding the treatment of phenolic compounds in industrial wastewater.
properties
IUPAC Name |
4-chloro-5-methyl-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6-4-9(13)7(5-8(6)11)10-2-3-12-14-10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQSNRFGRKTOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=NO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425286 | |
| Record name | 4-chloro-2-(5-isoxazolyl)-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(5-isoxazolyl)-5-methylphenol | |
CAS RN |
213690-32-5 | |
| Record name | 4-Chloro-2-(5-isoxazolyl)-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213690-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-(5-isoxazolyl)-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(5-isoxazolyl)-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





